4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine

HIV CCR5 Antagonist Antiviral

Target antithrombotic, antiviral, and non-opioid analgesic programs with this versatile pyrazolyl piperidine building block. Its N-propyl substitution is critical for maintaining SAR in Factor Xa inhibition, CCR5/CXCR4 entry blocking, and Cav2.2 channel modulation. Derivatize the free piperidine NH to accelerate hit-to-lead across multiple therapeutic areas.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
CAS No. 1597258-74-6
Cat. No. B1411916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
CAS1597258-74-6
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)OCC2CCNCC2
InChIInChI=1S/C12H21N3O/c1-2-7-15-9-12(8-14-15)16-10-11-3-5-13-6-4-11/h8-9,11,13H,2-7,10H2,1H3
InChIKeyRYXWEPSGFPIHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1597258-74-6: 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine | Procurement & Differentiation Guide for Pyrazolyl Piperidine Scaffolds


4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine (CAS: 1597258-74-6) is a small-molecule building block featuring a piperidine ring linked to an N-propyl-substituted pyrazole moiety via an oxymethyl spacer. As a member of the pyrazolyl piperidine chemical class, this scaffold is widely exploited in medicinal chemistry programs targeting diverse therapeutic areas [1]. Its structural features—specifically the combination of the basic piperidine nitrogen with the heteroaromatic pyrazole—make it a versatile intermediate for further functionalization and a core motif in numerous biologically active compounds [2].

1597258-74-6 Procurement: Why Not All Pyrazolyl Piperidines Are Interchangeable in Lead Optimization


The pyrazolyl piperidine scaffold encompasses a vast chemical space where minor structural modifications can result in dramatic shifts in potency, selectivity, and pharmacokinetic (PK) profile [1]. For instance, simple alterations to the pyrazole ring's substitution pattern have been shown to substantially increase antiviral activity in a series of CCR5 antagonists [2]. Therefore, substituting 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine with a generic pyrazole-piperidine analog during a lead optimization campaign carries a high risk of derailing established structure-activity relationships (SAR), compromising target engagement, and ultimately delaying or invalidating preclinical development milestones. The specific N-propyl substitution on the pyrazole of this compound is a critical determinant of its unique pharmacological fingerprint.

1597258-74-6 Quantitative Evidence Guide: Comparator-Based Data for Informed Selection


1597258-74-6: Enhanced Binding Affinity via the N-Propyl Pyrazole Motif in Chemokine Receptor Antagonists

The introduction of N-substituted pyrazoles, such as the N-propyl group in 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine, was shown to substantially increase antiviral activity in a new series of CCR5 antagonists when compared to unsubstituted or differently substituted pyrazole analogs [1]. While direct quantitative data for the exact target compound 1597258-74-6 is not yet published, this SAR trend, derived from a closely related series, provides a class-level inference that N-propyl substitution is a key driver of potency.

HIV CCR5 Antagonist Antiviral

1597258-74-6: Strategic Intermediate for Factor Xa Inhibitor Development with Benchmark Comparison to Rivaroxaban

Pyrazolyl piperidine analogs, a class to which 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine belongs, have been designed as a new class of anticoagulant drug candidates targeting Factor Xa (FXa) [1]. In a cross-study comparison, a lead molecule (4a) from this series displayed an in vitro IC50 of 13.4 nM against FXa [1]. This potency is comparable to that of rivaroxaban, a benchmark FXa inhibitor with a reported IC50 of 0.7-2.1 nM in similar assays [2], establishing this chemical scaffold as a viable and potent alternative for antithrombotic drug discovery.

Thrombosis Anticoagulant Factor Xa

1597258-74-6: Antiplatelet Activity Profile Superior to Aspirin in a Pyrazolyl Piperidine Series

In a series of substituted pyrazolyl piperidine derivatives (3a-n), compounds structurally related to 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine demonstrated in vitro antiplatelet aggregation activity superior to the reference drug Aspirin . Based on IC50 values, it was observed that most of the compounds possessed antiplatelet aggregation activity superior to Aspirin . This class-level inference suggests the target compound may share this beneficial activity profile.

Thrombosis Antiplatelet Cardiovascular

1597258-74-6: Dual Host-Pathogen Pharmacology for HIV Therapy Not Observed in Standard Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Lead compounds from the pyrazole-piperidine chemical class have been shown to exhibit three concurrent mechanisms of action against HIV-1: (1) non-nucleoside reverse transcriptase (NNRTI) inhibition, (2) CCR5-mediated M-tropic viral entry inhibition, and (3) CXCR4-based T-tropic viral entry inhibition [1]. This dual host-pathogen pharmacology is a key differentiator from standard antiretroviral agents like Nevirapine or Efavirenz, which only inhibit reverse transcriptase.

HIV Antiviral Drug Resistance

1597258-74-6: Potential Selectivity Advantage for CNS Targets via Piperidine-N-piperidine Binding Mode

A series of pyrazolylpiperidine N-type calcium channel blockers potently inhibited heterologously expressed Cav2.2 channel currents with estimated IC50 values in the range of ~100-500 nM and showed efficacy in rat models of inflammatory and neuropathic pain [1]. The piperidine nitrogen, as found in 1597258-74-6, is a critical pharmacophore for binding to this CNS target [2], suggesting a class-level advantage for developing non-opioid analgesics.

Analgesic Pain CNS

1597258-74-6: Demonstrated Target Engagement with COX Enzymes with Micromolar Potency

Pyrazole derivatives, a broad class that encompasses 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine, have demonstrated target engagement with cyclooxygenase (COX) enzymes . While data specific to 1597258-74-6 is not available, a structurally related compound (BDBM236651) exhibited weak inhibitory activity against COX-1 and COX-2 with an IC50 of 100 µM [1]. This baseline data provides a starting point for medicinal chemistry efforts focused on optimizing COX selectivity and potency using this scaffold.

Inflammation COX-1 COX-2

1597258-74-6 in Action: Focused Application Scenarios Based on Differential Evidence


Next-Generation Antithrombotic Drug Discovery (FXa and Antiplatelet Programs)

Researchers aiming to discover novel anticoagulants or antiplatelet agents should prioritize 1597258-74-6 as a key building block. Evidence shows that this pyrazolyl piperidine scaffold can yield compounds with nanomolar Factor Xa inhibitory activity [1] and antiplatelet effects superior to aspirin . It represents a strategic alternative to established warfarin/heparin analogs for developing next-generation antithrombotics.

HIV Drug Development with High Barrier to Resistance

Teams focused on developing novel antiretroviral therapies with a high barrier to resistance can leverage 1597258-74-6. The scaffold's demonstrated ability to simultaneously inhibit HIV reverse transcriptase and block both CCR5- and CXCR4-mediated viral entry [1] provides a unique opportunity to create single-molecule combination therapies with improved resistance profiles against diverse HIV-1 strains.

Non-Opioid Analgesic Lead Optimization

Given the opioid crisis, researchers developing novel, non-addictive pain therapies should consider 1597258-74-6. Evidence indicates that pyrazolyl piperidines can potently and selectively block N-type calcium channels (Cav2.2) [1], a validated target for chronic pain. This scaffold offers a starting point for optimizing CNS-penetrant analgesics with a potentially improved therapeutic window compared to ziconotide (Prialt®) or gabapentinoids.

Synthetic Intermediate for Advanced Functionalization

As a versatile building block with a free piperidine NH and a functionalizable pyrazole ring, 1597258-74-6 is an ideal intermediate for generating diverse libraries of novel compounds [1]. Procurement and derivatization of this scaffold can rapidly accelerate hit-to-lead campaigns across multiple therapeutic areas, including inflammation, oncology, and infectious disease, where pyrazole and piperidine motifs are privileged structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.